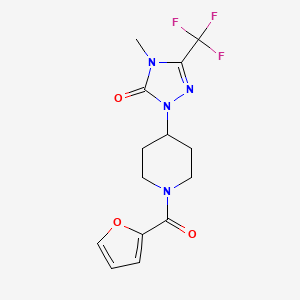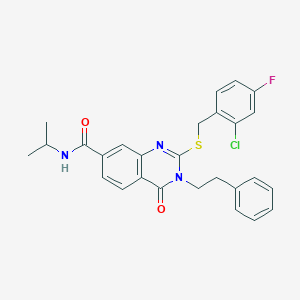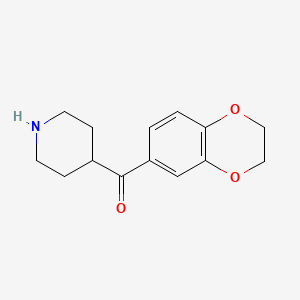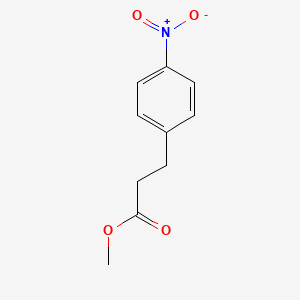![molecular formula C17H19NO B2432392 2-[(E)-3-methylbutylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 866149-06-6](/img/structure/B2432392.png)
2-[(E)-3-methylbutylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used could include X-ray crystallography, NMR spectroscopy, etc .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with other compounds under various conditions, its role as a reactant or a product, its stability, etc .Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (melting point, boiling point, solubility, etc.) and chemical properties (reactivity, stability, etc.) .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions : Martin and Prasad (2007) explored the reactions of methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)oxoacetates, leading to the formation of isoxazolo and pyrazolo fused carbazoles. They proposed plausible mechanisms for these reactions, highlighting the compound's utility in synthesizing diverse chemical structures Martin & Prasad, 2007.
Biological Activity : Research by Surendiran, Balasubramanian, and Sivaraj (2008) described the synthesis of isoxazolyl and pyrazolyl 2,3,4,9 tetrahydro-1H-carbazoles, which were then tested for their antibacterial and antifungal activities. This illustrates the potential biomedical applications of the compound Surendiran, Balasubramanian, & Sivaraj, 2008.
Antitumor Properties : Murali, Sparkes, and Prasad (2017) studied the synthesis of novel hetero annulated carbazoles from 2,3,4,9-tetrahydro-1H-carbazol-1-one and evaluated their in vitro antitumor activity. Their findings suggested that specific derivatives could be effective therapeutic agents against cancer cell proliferation Murali, Sparkes, & Prasad, 2017.
Anticancer Activity : A study by Chaudhary and Chaudhary (2016) synthesized 2,3,4,9-tetrahydro-1H-carbazole derivatives and evaluated their anticancer activity. They used the MTT assay against the A-549 cell line to demonstrate the compound's potential in cancer treatment Chaudhary & Chaudhary, 2016.
Photophysical Properties : Ghosh, Mitra, Saha, and Basu (2013) synthesized two fluorophores derived from 2,3,4,9-tetrahydro-1H-carbazol-1-one. They conducted a comprehensive photophysical characterization, revealing how the compound's derivatives react to different solvents and solvent mixtures, indicating potential applications in material science Ghosh, Mitra, Saha, & Basu, 2013.
Antibiofilm Activity : Sathiyachandran, Jayamanoharan, Nesterov, and Prasad (2019) synthesized (E)-2-benzylideno-(Z)-carbazolylideno cyanoacetamides and tested them as antibiofilm inhibitors. They found specific derivatives to be highly effective against antibiotic-resistant pathogens, demonstrating another medical application of the compound Sathiyachandran, Jayamanoharan, Nesterov, & Prasad, 2019.
Corrosion Inhibition : Nwankwo, Olasunkanmi, and Ebenso (2018) investigated carbazole derivatives, including 2,3,4,9-tetrahydro-1H-carbazole, as anticorrosion agents for mild steel in various environments. Their findings support the potential use of these derivatives in industrial applications Nwankwo, Olasunkanmi, & Ebenso, 2018.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2E)-2-(3-methylbutylidene)-4,9-dihydro-3H-carbazol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-11(2)7-8-12-9-10-14-13-5-3-4-6-15(13)18-16(14)17(12)19/h3-6,8,11,18H,7,9-10H2,1-2H3/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSNLUJNFAGPHK-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC=C1CCC2=C(C1=O)NC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C/C=C/1\CCC2=C(C1=O)NC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-3-methylbutylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl}pyrimidin-2-amine](/img/structure/B2432311.png)

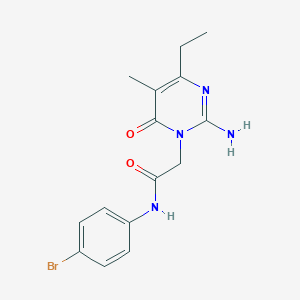
![Methyl 2-{[(4-ethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2432316.png)
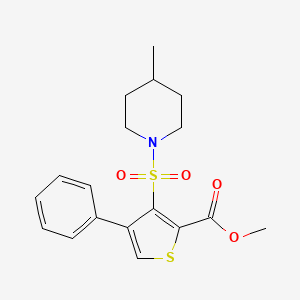
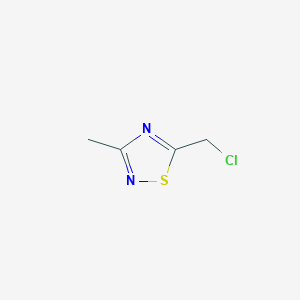
![1-(2-methylbenzyl)-3-((4-(4-methylpiperidine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2432320.png)
![4-[(6-Piperazin-1-ylpyridin-3-yl)sulfonyl]morpholine](/img/structure/B2432321.png)

